molecular formula C15H14O3S B1677381 (S)-(+)-Modafinic acid CAS No. 112111-44-1

(S)-(+)-Modafinic acid

Cat. No. B1677381
Key on ui cas rn: 112111-44-1
M. Wt: 274.3 g/mol
InChI Key: QARQPIWTMBRJFX-IBGZPJMESA-N
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Patent
US07132570B2

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([NH2:9])C1C=CC=CC=1.C(OS(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)(=O)C.[CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.S(OC)(OC)(=O)=O.N>>[CH:33]1[CH:32]=[CH:31][C:30]([CH:29]([S+:42]([O-:43])[CH2:44][C:45]([NH2:9])=[O:47])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:35][CH:34]=1.[CH:39]1[CH:40]=[CH:41][C:36]([CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[CH:37][CH:38]=1 |f:0.1|

Inputs

Step One
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N.C(C)(=O)OS(=O)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC=CC2)[S+](CC(=O)N)[O-]
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07132570B2

Procedure details

The (−)-α-methylbenzylamine-(−)-benzhydrylsulphinyl acetate is then converted to (−)-benzhydrylsulphinylacetic acid by acid hydrolysis. The latter is esterified in the presence of dimethyl sulphate and then converted to amide in the presence of ammonia (gas). The (−) or I (laevorotatory) enantiomer of modafinil is obtained through this process with an overall yield of 5.7% in relation to the (±) modafinil acid, calculated on the basis of the yields corresponding to each stage.
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([NH2:9])C1C=CC=CC=1.C(OS(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)(=O)C.[CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.S(OC)(OC)(=O)=O.N>>[CH:33]1[CH:32]=[CH:31][C:30]([CH:29]([S+:42]([O-:43])[CH2:44][C:45]([NH2:9])=[O:47])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:35][CH:34]=1.[CH:39]1[CH:40]=[CH:41][C:36]([CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[CH:37][CH:38]=1 |f:0.1|

Inputs

Step One
Name
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N.C(C)(=O)OS(=O)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(C=2C=CC=CC2)[S+](CC(=O)N)[O-]
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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